molecular formula C26H25BrN2O3 B252884 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B252884
M. Wt: 493.4 g/mol
InChI Key: JFIYABBUEYYRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-7552, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one inhibits the activity of BRD4 by binding to its bromodomain, which prevents its interaction with acetylated histones. This leads to the downregulation of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells, which is thought to be mediated by the inhibition of the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects in cancer cells, 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects in a mouse model of acute lung injury. It has also been shown to inhibit the replication of the influenza virus in vitro and in vivo, suggesting its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is its selectivity for BRD4, which allows for the specific targeting of this protein in cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. In addition, the mechanism of action of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to identify potential biomarkers that could be used to predict response to treatment. Another area of interest is its potential as an antiviral agent. Studies are needed to determine the mechanism of action of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one against the influenza virus and to investigate its potential for the treatment of other viral infections. Finally, further studies are needed to understand the biochemical and physiological effects of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis method of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been described in a study published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-(4-bromophenyl)acetic acid with 2-methyl-5-(propan-2-yl)benzaldehyde to form an intermediate, which is then reacted with 2-oxo-2-(pyridin-4-yl)ethylamine to yield 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one. The final product is obtained after purification through chromatography and recrystallization.

Scientific Research Applications

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its use as an inhibitor of bromodomain-containing proteins (BRDs). BRDs are epigenetic readers that recognize acetylated lysine residues on histone proteins, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurological disorders. 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit the activity of BRD4, a member of the BRD family, and has demonstrated anti-proliferative effects in cancer cell lines.

properties

Product Name

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-[(2-methyl-5-propan-2-ylphenyl)methyl]-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one

InChI

InChI=1S/C26H25BrN2O3/c1-16(2)19-5-4-17(3)20(12-19)15-29-23-7-6-21(27)13-22(23)26(32,25(29)31)14-24(30)18-8-10-28-11-9-18/h4-13,16,32H,14-15H2,1-3H3

InChI Key

JFIYABBUEYYRFW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=NC=C4)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=NC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.